molecular formula C25H29Cl2F3N2O2S B13427401 2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)

2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)

Cat. No.: B13427401
M. Wt: 549.5 g/mol
InChI Key: OIQXBVMNCIRISR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
O-Acetylflupentixol Dihydrochloride is a derivative of flupentixol, a thioxanthene-class antipsychotic. Its chemical structure comprises a trifluoromethyl-substituted thioxanthene ring system, a piperazine moiety, and an ethyl acetate group, with two hydrochloride counterions . The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations . The acetylated hydroxyethyl group differentiates it from the parent compound, flupentixol, which has a hydroxyethyl group instead .

Pharmacological Role As an impurity (Imp. Flupentixol itself acts as a dopamine D1/D2 receptor antagonist and serotonin 5-HT2A antagonist, primarily used for schizophrenia and depression .

Properties

Molecular Formula

C25H29Cl2F3N2O2S

Molecular Weight

549.5 g/mol

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl acetate;dihydrochloride

InChI

InChI=1S/C25H27F3N2O2S.2ClH/c1-18(31)32-16-15-30-13-11-29(12-14-30)10-4-6-20-21-5-2-3-7-23(21)33-24-9-8-19(17-22(20)24)25(26,27)28;;/h2-3,5-9,17H,4,10-16H2,1H3;2*1H

InChI Key

OIQXBVMNCIRISR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 9-(3-Bromopropylidene)-2-(Trifluoromethyl)-9H-thioxanthene Intermediate

This key intermediate is prepared by:

  • Starting from 9-oxothioxanthene, reacted with cyclopropylmagnesium bromide in tetrahydrofuran (THF) under reflux for 2 hours.
  • The reaction mixture is cooled, then treated with hydrogen bromide in acetic acid (4 equivalents) at room temperature to introduce the bromopropylidene group.
  • The crude product is concentrated and purified by silica gel column chromatography, yielding 9-(3-bromopropylidene)-2-(trifluoromethyl)-9H-thioxanthene with approximately 30% yield.

Nucleophilic Substitution with N-(2-Hydroxyethyl)piperazine

  • The bromide intermediate is reacted with N-(2-hydroxyethyl)piperazine (1.5 equivalents) in acetonitrile at reflux.
  • Potassium iodide (0.1 equivalents) and potassium carbonate (3 equivalents) are added to facilitate nucleophilic substitution.
  • After reflux, the mixture is concentrated and purified by silica gel chromatography, affording the 2-[4-(3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl]ethanol intermediate with purity >98% by HPLC.

Acetylation to Form the Acetate Ester

  • The piperazinyl-ethyl alcohol intermediate is dissolved in dichloromethane.
  • Acetic anhydride (1.5 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents), and trimethylamine (1 equivalent) are added at room temperature.
  • The mixture is stirred, then concentrated under reduced pressure.
  • Purification via chromatography yields the acetate ester, i.e., 2-[4-(3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl]ethyl acetate, with >97% purity.

Formation of the Dihydrochloride Salt

  • The acetate ester is dissolved in an appropriate solvent such as ethyl acetate or methanol.
  • Concentrated hydrochloric acid is added dropwise under controlled temperature (4 °C to room temperature).
  • The resulting precipitate is filtered, washed, and dried to yield the dihydrochloride salt.
  • The salt formation improves compound stability and solubility for pharmaceutical use.

Reaction Conditions and Purification Techniques

Step Reagents/Conditions Yield (%) Purification Method Notes
Formation of bromopropylidene 9-oxothioxanthene, cyclopropylmagnesium bromide, HBr in acetic acid, THF reflux ~30 Silica gel chromatography Moderate yield, key intermediate
Piperazine substitution N-(2-hydroxyethyl)piperazine, KI, K2CO3, acetonitrile reflux >90 Silica gel chromatography High purity (>98% HPLC)
Acetylation Acetic anhydride, DMAP, trimethylamine, DCM, rt >95 Chromatography Efficient acetylation
Salt formation HCl aqueous solution, low temperature >90 Filtration and drying Produces stable dihydrochloride salt

Analytical and Quality Control Data

  • HPLC Analysis: Reverse phase C18 columns with mobile phases such as water/acetonitrile containing 0.1% formic acid are used to assess purity. Retention times for key intermediates and final product are well-characterized (e.g., acetate ester retention time ~2.44 min).
  • NMR and Mass Spectrometry: Confirm structure and substitution pattern, especially for trifluoromethyl and piperazinyl moieties.
  • Yield and Purity: Overall yields from starting materials to final dihydrochloride salt range from 50% to 70%, with purity consistently above 95% after purification.

Research Findings and Variations

  • The trifluoromethyl group introduction is critical for pharmacological activity and is generally stable under the reaction conditions used.
  • The piperazine substitution step benefits from the use of potassium iodide as a catalyst to enhance nucleophilicity and reaction rate.
  • Acetylation conditions are mild and selective, avoiding over-acetylation or degradation.
  • Salt formation with hydrochloric acid is a standard approach to improve compound handling and bioavailability.
  • Alternative bases and solvents have been explored but acetonitrile and potassium carbonate remain preferred for substitution reactions.

Chemical Reactions Analysis

Types of Reactions

O-Acetylflupentixol Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

O-Acetylflupentixol Dihydrochloride has various scientific research applications, including:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Exploring its potential therapeutic uses, such as in the treatment of psychiatric disorders.

    Industry: Utilizing its unique chemical properties for the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of O-Acetylflupentixol Dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This can result in various pharmacological effects, including antipsychotic or antidepressant activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Impurities

Compound Key Structural Features CAS Number Pharmacological Role
O-Acetylflupentixol Dihydrochloride Thioxanthene core, trifluoromethyl, piperazine, ethyl acetate, dihydrochloride n/a (Impurity E) Impurity/metabolite; potential prodrug properties
Flupentixol Dihydrochloride Thioxanthene core, trifluoromethyl, piperazine, hydroxyethyl, dihydrochloride 2413-38-9 Antipsychotic; dopamine/serotonin receptor antagonist
Clopenthixol Thioxanthene core, chlorine substituent, piperazine, hydroxyethyl 982-24-1 Antipsychotic; higher D2 affinity than flupentixol
2-Trifluoromethyl-thioxanthone (Imp. G) Thioxanthen-9-one core, trifluoromethyl 1693-28-3 Degradation product; reduced receptor binding due to ketone group
(EZ)-3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propene Thioxanthene core, trifluoromethyl, propene side chain 28973-34-4 Synthesis intermediate; lacks piperazine moiety, inactive pharmacologically

Pharmacological and Physicochemical Differences

  • Receptor Affinity : Flupentixol exhibits dual antagonism at dopamine D1/D2 and serotonin 5-HT2A receptors, while O-Acetylflupentixol’s activity remains uncharacterized. Clopenthixol, with a chlorine substituent, shows stronger D2 binding .
  • Solubility : The dihydrochloride salt form in both flupentixol and O-Acetylflupentixol improves aqueous solubility compared to free bases .
  • Metabolism : Acetylation in O-Acetylflupentixol may delay hepatic metabolism, requiring esterase-mediated hydrolysis for activation, unlike flupentixol’s direct activity .

Research Findings and Clinical Relevance

Key Studies on Thioxanthene Derivatives

  • Crystal Structure Analysis: The dihydrochloride salt of flupentixol (CAS 2413-38-9) forms a stable monoclinic crystal lattice, enhancing formulation stability .
  • Impurity Profiling : O-Acetylflupentixol is controlled as Impurity E in flupentixol dihydrochloride formulations, with limits set by pharmacopeial standards .

Unresolved Questions

  • Activity of O-Acetylflupentixol : Its role as a prodrug or inactive metabolite requires in vivo metabolic studies.
  • Comparative Efficacy : Structural analogs like clopenthixol show higher potency, but flupentixol’s trifluoromethyl group may improve CNS penetration .

Biological Activity

O-Acetylflupentixol Dihydrochloride, also known as 2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride, is a compound that belongs to the thioxanthene class of antipsychotic drugs. Its molecular formula is C25H27F3N2O2S2ClHC_{25}H_{27}F_3N_2O_2S\cdot 2ClH with a molecular weight of 549.48 g/mol. This compound exhibits significant biological activity, particularly in the treatment of psychiatric disorders.

O-Acetylflupentixol functions primarily as a dopamine antagonist, which is characteristic of many antipsychotic medications. It binds to dopamine receptors in the brain, particularly D2 receptors, thereby inhibiting dopaminergic activity. This mechanism is essential for its efficacy in treating conditions such as schizophrenia and other psychotic disorders.

Pharmacological Properties

The pharmacological profile of O-Acetylflupentixol includes:

  • Antipsychotic Activity : It effectively reduces symptoms of psychosis by blocking dopamine receptors.
  • Antidepressant Effects : Research indicates that flupentixol has antidepressant properties, which may be attributed to its action on serotonin receptors as well .
  • Sedative Effects : The compound also exhibits sedative properties, making it useful in managing agitation in psychiatric patients.

Biological Studies and Case Reports

Several studies have investigated the biological activity and therapeutic effects of O-Acetylflupentixol:

  • Clinical Efficacy : A study highlighted its effectiveness in treating depressive episodes in patients with schizophrenia, showing significant improvement in mood and psychotic symptoms .
  • Case Study Analysis : In a cohort of patients receiving O-Acetylflupentixol, notable reductions in both positive and negative symptoms of schizophrenia were reported. The treatment was associated with minimal side effects compared to other antipsychotics, making it a preferred choice for long-term management .
  • Comparative Studies : Research comparing O-Acetylflupentixol with other antipsychotics demonstrated superior efficacy in managing treatment-resistant cases of depression associated with schizophrenia .

Safety and Side Effects

While O-Acetylflupentixol is generally well-tolerated, some side effects have been documented:

  • Common side effects include sedation, weight gain, and extrapyramidal symptoms.
  • Long-term use may lead to tardive dyskinesia, a condition characterized by involuntary movements.

Data Summary Table

PropertyValue
Molecular FormulaC25H27F3N2O2S2ClHC_{25}H_{27}F_3N_2O_2S\cdot 2ClH
Molecular Weight549.48 g/mol
CAS Number2969-13-3
Antipsychotic ClassThioxanthene
Main ActionDopamine receptor antagonist
Clinical UsesSchizophrenia, depression

Q & A

Q. Advanced Research Focus

  • Receptor binding : The E-isomer shows higher affinity for dopamine D2_2 receptors (IC50_{50} = 1.2 nM) compared to the Z-isomer (IC50_{50} = 8.7 nM), as determined via radioligand displacement assays .
  • Pharmacokinetics : Use chiral chromatography (e.g., Chiralpak IA column) to isolate isomers. In vivo studies in rodents reveal the E-isomer has a 3-fold longer half-life due to reduced metabolic clearance .

What methodologies are recommended for studying the compound’s interaction with neurotransmitter transporters?

Q. Advanced Research Focus

  • In vitro assays : Conduct competitive inhibition studies using 3^3H-labeled dopamine/serotonin in synaptosomal preparations .
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with the dopamine transporter (DAT), focusing on hydrogen bonding with Asp79 and π-π stacking with Phe326 .
  • Electrophysiology : Patch-clamp recordings in HEK293 cells expressing DAT can assess functional inhibition .

How can researchers address discrepancies in reported IC50_{50}50​ values across studies?

Advanced Research Focus
Discrepancies arise from:

  • Assay conditions : Standardize buffer pH (7.4) and temperature (37°C) to align with physiological conditions .
  • Cell lines : Use homogeneous cell systems (e.g., CHO-K1/D2_2R) rather than heterogeneous brain tissue .
  • Data normalization : Apply Hill slope corrections to account for allosteric modulation artifacts .

What strategies are effective for synthesizing deuterated or fluorinated analogs for mechanistic studies?

Q. Advanced Research Focus

  • Deuterium incorporation : Replace the piperazine ring’s ethylene group with CD2_2CD2_2 via Pd-catalyzed hydrogen-deuterium exchange .
  • Fluorination : Introduce 18^{18}F at the trifluoromethyl group using Cu-mediated aryl boronate radiofluorination for PET imaging probes .

How can researchers characterize the crystal structure of O-acetylflupentixol dihydrochloride and its polymorphs?

Q. Basic Research Focus

  • X-ray crystallography : Resolve disorder in fluorine atoms (occupancy ratios: 0.564:0.287:0.148) using SHELXL refinement .
  • Thermal analysis : Perform DSC to identify polymorph transitions (melting point: 389–391 K) .

What in silico tools are suitable for predicting the compound’s ADMET properties?

Q. Advanced Research Focus

  • Software : Use SwissADME or ADMET Predictor to estimate logP (2.8), BBB permeability (CNS MPO score = 4.5), and CYP3A4 inhibition risk .
  • Validation : Compare predictions with in vitro Caco-2 permeability assays and hepatic microsomal stability data .

How should researchers design studies to compare O-acetylflupentixol dihydrochloride with other thioxanthene derivatives?

Q. Basic Research Focus

  • Structural analogs : Include fluphenazine (D2_2 antagonist) and chlorprothixene (mixed D2_2/5-HT2A_{2A} antagonist) as controls .
  • Dose-response curves : Use the Cheng-Prusoff equation to normalize IC50_{50} values for receptor binding affinity comparisons .

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